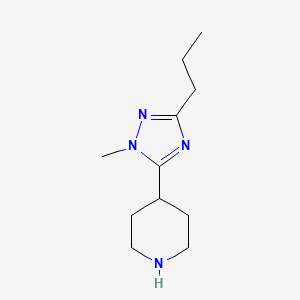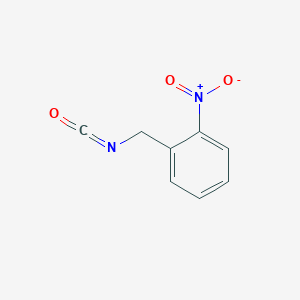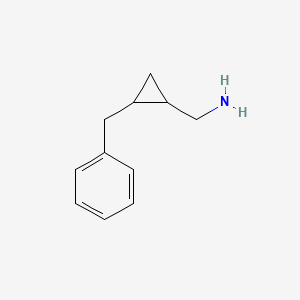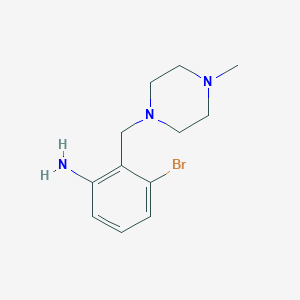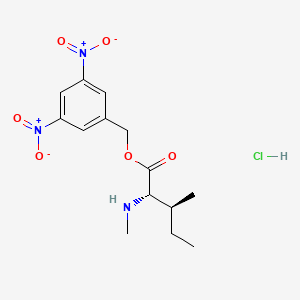
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a methylamino pentanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride typically involves multiple steps. The initial step often includes the nitration of a phenyl compound to introduce the dinitro groups. This is followed by the formation of the methylamino pentanoate moiety through a series of reactions involving methylation and amination. The final step involves the combination of these two moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamino compound.
Wissenschaftliche Forschungsanwendungen
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methylamino pentanoate moiety may also play a role in modulating biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)butanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(ethylamino)pentanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)hexanoatehydrochloride
Uniqueness
The uniqueness of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a dinitrophenyl group with a methylamino pentanoate moiety makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H20ClN3O6 |
|---|---|
Molekulargewicht |
361.78 g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C14H19N3O6.ClH/c1-4-9(2)13(15-3)14(18)23-8-10-5-11(16(19)20)7-12(6-10)17(21)22;/h5-7,9,13,15H,4,8H2,1-3H3;1H/t9-,13-;/m0./s1 |
InChI-Schlüssel |
HTSXBUJKIVRSHZ-NAWISMDQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
Kanonische SMILES |
CCC(C)C(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

